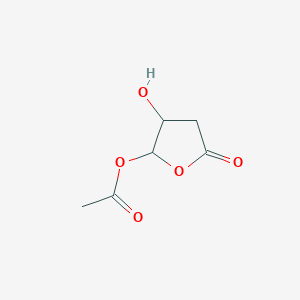
3-Hydroxy-5-oxooxolan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-oxooxolan-2-yl acetate is a chemical compound with a unique structure that includes a hydroxyl group, a ketone group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-oxooxolan-2-yl acetate typically involves the reaction of 3-hydroxy-5-oxooxolane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-oxooxolan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 3-oxo-5-oxooxolan-2-yl acetate or 3-carboxy-5-oxooxolan-2-yl acetate.
Reduction: Formation of 3-hydroxy-5-hydroxyoxolan-2-yl acetate.
Substitution: Formation of various substituted oxolan-2-yl acetates depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-oxooxolan-2-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-oxooxolan-2-yl acetate involves its interaction with various molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The acetate group can be hydrolyzed to release acetic acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
3-Hydroxy-5-oxooxolan-2-yl propanoate: Similar structure but with a propanoate ester instead of acetate.
3-Hydroxy-5-oxooxolan-2-yl butanoate: Similar structure but with a butanoate ester.
3-Hydroxy-5-oxooxolan-2-yl formate: Similar structure but with a formate ester.
Uniqueness: 3-Hydroxy-5-oxooxolan-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61892-44-2 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(3-hydroxy-5-oxooxolan-2-yl) acetate |
InChI |
InChI=1S/C6H8O5/c1-3(7)10-6-4(8)2-5(9)11-6/h4,6,8H,2H2,1H3 |
InChI Key |
OKUILCAKFCECKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(CC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-bromo-4-[1-(4-ethoxyphenyl)-1-methylethyl]-](/img/structure/B14557574.png)
![Methyl(oxo)bis{[(oxolan-2-yl)methoxy]methyl}-lambda~5~-phosphane](/img/structure/B14557585.png)
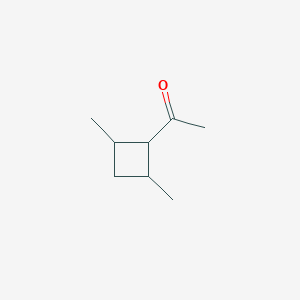
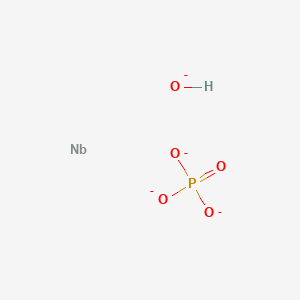
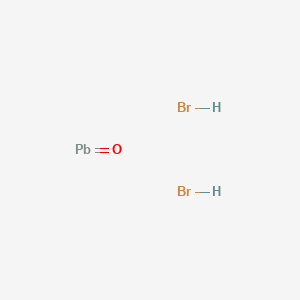

![N-{[3-(Cyanomethyl)thiophen-2-yl]methyl}acetamide](/img/structure/B14557622.png)
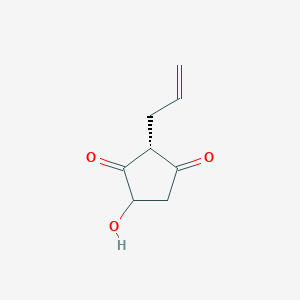
![3-Methyl-N-(propan-2-yl)bicyclo[2.2.2]oct-5-ene-2-carboxamide](/img/structure/B14557632.png)
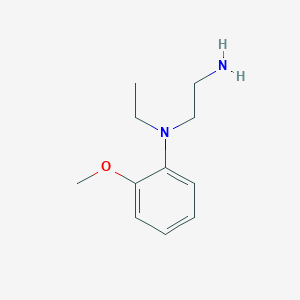
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]pyridine](/img/structure/B14557641.png)
![Diethyl [(6-chloropyridin-3-yl)methyl]propanedioate](/img/structure/B14557650.png)
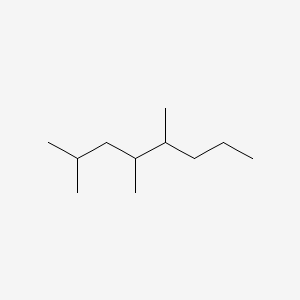
![Benzene, 1-chloro-4-[1-methyl-1-(4-propoxyphenyl)ethyl]-](/img/structure/B14557658.png)
